

# What is the chemical structure of Bisnorbiotin?

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## Compound of Interest

Compound Name: *Bisnorbiotin*

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## Bisnorbiotin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Bisnorbiotin** is a principal catabolite of biotin (Vitamin B7) formed through the  $\beta$ -oxidation of biotin's valeric acid side chain.<sup>[1]</sup> This document provides a detailed technical overview of **bisnorbiotin**, focusing on its chemical structure, physicochemical properties, metabolic pathway, and its role as a competitive inhibitor of biotin-dependent carboxylases. Detailed experimental protocols for its analysis are provided, along with a summary of key quantitative data. This guide is intended for researchers and professionals in the fields of biochemistry, nutrition, and drug development who are interested in the metabolism and potential therapeutic applications of biotin and its analogs.

### Chemical Structure and Identification

**Bisnorbiotin** is structurally similar to biotin, featuring the same bicyclic ureido and tetrahydrothiophene rings. The key distinction is the length of the carboxylic acid side chain, which is shortened by two carbon atoms in **bisnorbiotin**.

Chemical Identifiers:

- IUPAC Name: 3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propanoic acid

- Molecular Formula: C<sub>8</sub>H<sub>12</sub>N<sub>2</sub>O<sub>3</sub>S
- CAS Number: 16968-98-2

Structural Representations:

- SMILES: O=C1NC2CSC(CCC(=O)O)C2N1
- InChI: InChI=1S/C8H12N2O3S/c11-6(12)2-1-5-7-4(3-14-5)9-8(13)10-7/h4-5,7H,1-3H2,(H,11,12)(H2,9,10,13)/t4-,5-,7-/m0/s1

## Physicochemical Properties

Experimental data on the physical properties of **bisnorbiotin** are not readily available in the literature. However, based on its structure and the properties of the parent compound, biotin, the following can be inferred and are presented alongside biotin's known properties for comparison.

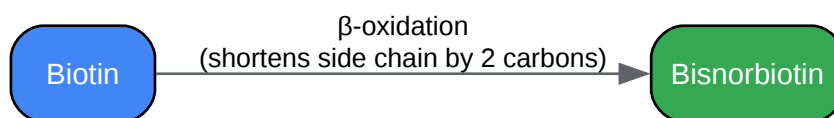
Property	Bisnorbiotin	Biotin (for comparison)
Molecular Weight	216.26 g/mol	244.31 g/mol
Physical Description	Solid	White crystalline powder or fine long needles
Melting Point	Not experimentally determined	231-233 °C
Water Solubility	Inferred to be soluble	0.2 mg/mL at 25°C; very soluble in hot water
Organic Solvent Solubility	Inferred to be sparingly soluble	Soluble in alcohol; insoluble in common organic solvents

## Biological Significance and Metabolism

**Bisnorbiotin** is a naturally occurring metabolite of biotin in mammals, including humans. It is formed in the liver through the  $\beta$ -oxidation of biotin's valeric acid side chain, a process that also occurs in peroxisomes and mitochondria.[2] The presence and concentration of **bisnorbiotin** in urine are indicative of biotin turnover and status.

## Metabolic Pathway: Biotin to Bisnorbiotin

The conversion of biotin to **bisnorbiotin** is a key step in biotin catabolism. This pathway is analogous to fatty acid  $\beta$ -oxidation.



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Caption: Metabolic conversion of Biotin to **Bisnorbiotin**.

## Interaction with Biotin-Dependent Carboxylases

**Bisnorbiotin** acts as a competitive inhibitor of biotin-dependent carboxylases. These enzymes are crucial for various metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. The five major biotin-dependent carboxylases in mammals are:

- Acetyl-CoA carboxylase (ACC1 and ACC2)
- Pyruvate carboxylase (PC)
- Propionyl-CoA carboxylase (PCC)
- Methylcrotonyl-CoA carboxylase (MCC)

While the inhibitory activity of **bisnorbiotin** is established, specific kinetic data such as inhibition constants ( $K_i$ ) are not widely reported in the literature. It is understood that **bisnorbiotin** competes with biotin for the enzyme's binding site due to its structural similarity.

## Quantitative Data

The urinary excretion of **bisnorbiotin** is a valuable biomarker for assessing biotin status. The following tables summarize key quantitative findings from studies in humans and rats.

Table 1: Urinary Excretion of Biotin Metabolites in Healthy Adults at Steady State

Metabolite	Percentage of Total Biotin Excretion (Mean $\pm$ SD)
Biotin	32% $\pm$ 12%
Bisnorbiotin	52% $\pm$ 15%
Bisnorbiotin methyl ketone	7.9% $\pm$ 5.8%
Biotin-d,l-sulfoxide	4.0% $\pm$ 3.2%
Biotin sulfone	3.6% $\pm$ 1.9%
Data from a study with six healthy adults. <a href="#">[1]</a>	

Table 2: Effect of Biotin Supplementation on Urinary Excretion of **Bisnorbiotin** in Humans

Condition	Fold Increase in Bisnorbiotin Excretion
Chronic administration of 1,200 $\mu$ g biotin/day for 2 weeks	85-fold (P < 0.0001)
Study conducted with 14 adult volunteers. <a href="#">[1]</a>	

Table 3: Effect of Peroxisome Proliferators and Steroid Hormones on [ $^{14}$ C]**Bisnorbiotin** Excretion in Rats

Treatment	Effect on [ $^{14}$ C]Bisnorbiotin Excretion
Peroxisome proliferators (clofibrate, di(2-ethylhexyl)phthalate)	Significant increase
Steroid hormones (dexamethasone, dehydroepiandrosterone)	Significant increase
Anticonvulsants (phenytoin, phenobarbital, carbamazepine)	No significant change
[ $^{14}$ C]Biotin was administered intraperitoneally. <a href="#">[2]</a>	

## Experimental Protocols

### Quantification of Bisnorbiotin in Urine by HPLC-MS/MS

While a detailed, standardized protocol for **bisnorbiotin** is not universally established, the following outlines a general approach based on methods for biotin and its metabolites.

Objective: To quantify the concentration of **bisnorbiotin** in human urine samples.

Principle: Urine samples are prepared by solid-phase extraction to concentrate the analyte and remove interfering substances. The extract is then analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for sensitive and specific detection.

Materials:

- Urine samples
- **Bisnorbiotin** analytical standard
- Internal standard (e.g., deuterated biotin)
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Methanol, acetonitrile (HPLC grade)
- Formic acid
- Deionized water

Procedure:

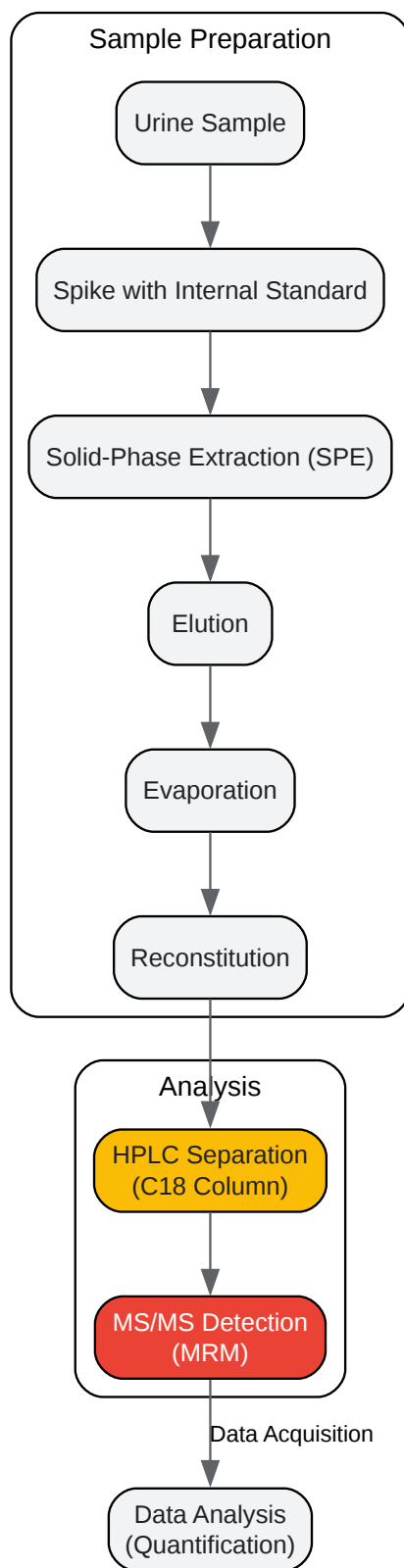
- Sample Preparation (Solid-Phase Extraction): a. Thaw frozen urine samples to room temperature. b. Centrifuge samples to remove particulate matter. c. Spike the supernatant with the internal standard. d. Condition the SPE cartridge with methanol followed by deionized water. e. Load the urine sample onto the cartridge. f. Wash the cartridge with water to remove salts and polar impurities. g. Elute **bisnorbiotin** and other metabolites with methanol or an appropriate organic solvent mixture. h. Evaporate the eluate to dryness

under a stream of nitrogen. i. Reconstitute the residue in the initial mobile phase for HPLC analysis.

- HPLC-MS/MS Analysis:
  - HPLC System: A system capable of gradient elution.
  - Column: A reversed-phase C18 column (e.g., 3.0 mm x 100 mm, 1.7  $\mu$ m particle size).
  - Mobile Phase A: 0.1% formic acid in water.
  - Mobile Phase B: Acetonitrile.
  - Gradient Elution: A typical gradient might run from 2% to 100% Mobile Phase B over several minutes to separate **bisnorbiotin** from biotin and other metabolites.
  - Flow Rate: 0.5 mL/min.
  - Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
  - Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for **bisnorbiotin** and the internal standard.

#### Data Analysis:

- Generate a calibration curve using the **bisnorbiotin** analytical standard.
- Calculate the concentration of **bisnorbiotin** in the urine samples based on the peak area ratio of the analyte to the internal standard.



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## References

- 1. researchgate.net [researchgate.net]
- 2. Inhibition of biotin carboxylase by a reaction intermediate analog: implications for the kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
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